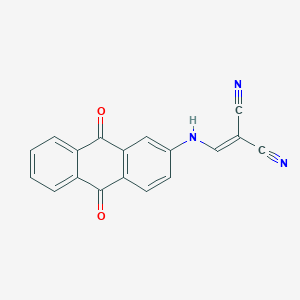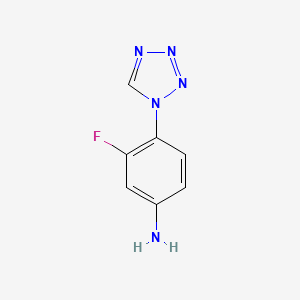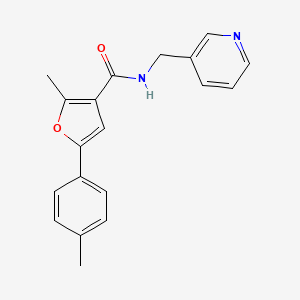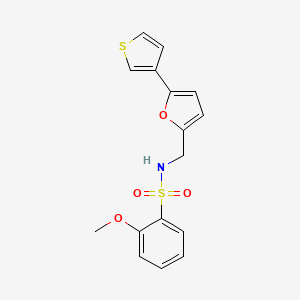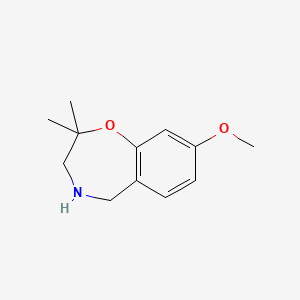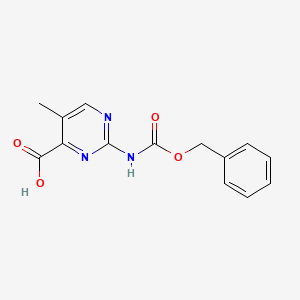
5-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid, also known as MPPCA, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. MPPCA has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, antimicrobial, and anticancer properties, this compound has been found to exhibit antioxidant activity by scavenging free radicals. This compound has also been shown to have a protective effect on the liver, reducing liver damage caused by various toxins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, this compound has been shown to have a low toxicity profile, making it a safe and viable option for in vitro and in vivo studies. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research and development of 5-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid. One potential avenue is the investigation of its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective properties, and further studies could explore its potential in treating these debilitating conditions. Additionally, this compound could be further modified to improve its solubility and bioavailability, potentially increasing its efficacy as a therapeutic agent. Finally, the anticancer properties of this compound could be further explored, with studies investigating its potential in combination with other chemotherapeutic agents.
Méthodes De Synthèse
The synthesis of 5-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid involves the condensation of 5-methyl-2-amino-4,6-dihydroxypyrimidine and phenyl isocyanate, followed by the protection of the resulting urea with a carbamate group. The final step involves the carboxylation of the protected urea with carbon dioxide to yield this compound. The overall yield of this synthesis method is around 50%, making it a practical and efficient route for the preparation of this compound.
Applications De Recherche Scientifique
5-Methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid has been extensively studied for its potential as a therapeutic agent in various diseases. In particular, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to possess antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Additionally, this compound has been investigated for its anticancer properties, with studies showing that it can induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
5-methyl-2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-9-7-15-13(16-11(9)12(18)19)17-14(20)21-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,18,19)(H,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNBFYJREONKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B2665760.png)
![2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2665762.png)
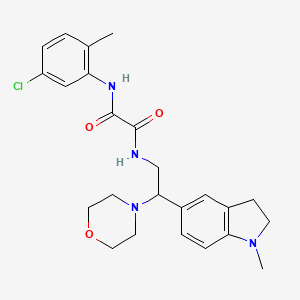
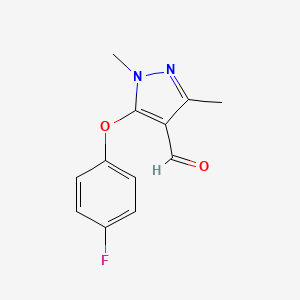
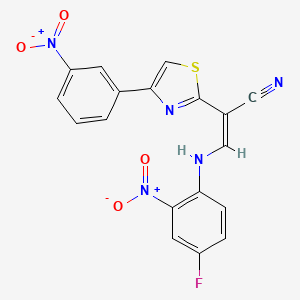
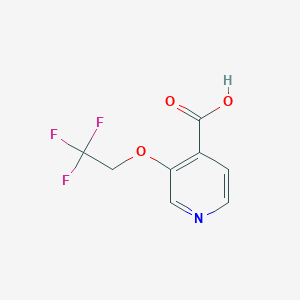
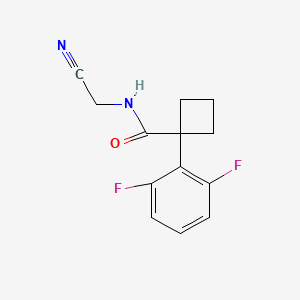
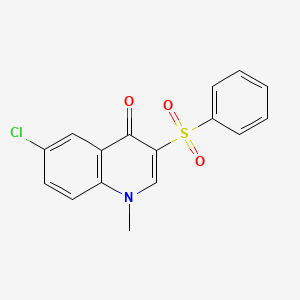
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2665773.png)
